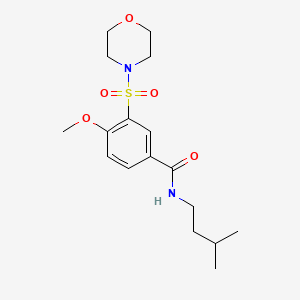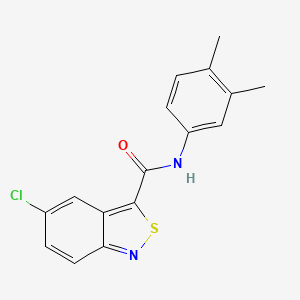![molecular formula C18H21N3O B1227331 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384377-41-7](/img/structure/B1227331.png)
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves condensation reactions, employing precursors like 2-aminobenzothiazole and aldehydes. For example, a Schiff base has been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride (Yıldız et al., 2010). Such methodologies could potentially be adapted for the synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol by altering the alkyl groups and aldehyde components.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like FT-IR, NMR, and UV-visible spectroscopy, alongside X-ray crystallography. These methods reveal the presence of intramolecular hydrogen bonding, which influences the stability and reactivity of the molecules. The crystallographic analysis of such compounds often indicates a monoclinic space group with specific unit cell parameters, highlighting the structured arrangement and density of these molecules (Eltayeb et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including complexation with metals, which impacts their physical and chemical properties. For instance, the synthesis and characterization of zinc(II) complexes with benzimidazole phenol derivatives have been explored, demonstrating the ligands' ability to form chelate structures (Tavman, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. The crystalline structure, determined through X-ray diffraction, provides insights into the molecule's arrangement and potential interactions in the solid state. For example, the analysis of co-crystal structures of benzimidazole phenol derivatives shows specific packing patterns and hydrogen bonding interactions (Eltayeb et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acid-base behavior, and complexation capacity with metals, are influenced by the benzimidazole core and substituents. Studies on benzimidazole derivatives reveal their potential as ligands in metal complexes, impacting their catalytic, optical, and biological properties. The interaction with metals, such as iron and zinc, can lead to compounds with varied applications, from catalysis to biological activity (Haghverdi et al., 2018).
科学的研究の応用
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives, including those structurally similar to 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol, have been studied for their potential as inhibitors of mammalian type I DNA topoisomerases. These compounds, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have shown potent inhibitory activity on topoisomerase I (Alpan, Gunes, & Topçu, 2007).
Photo-Physical Characteristics
Studies on benzimidazole derivatives have also focused on their photo-physical properties. For example, novel compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and analyzed for their absorption-emission properties influenced by solvent polarity. These compounds are noted for their excited state intra-molecular proton transfer pathway and dual emission characteristics (Padalkar et al., 2011).
Crystal Structure and Hydrogen Bonding
Research on compounds like 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which are structurally related to this compound, includes analyzing their crystal structure and hydrogen bonding. Such studies provide insights into the molecular arrangement and interactions critical for designing new materials with specific properties (Eltayeb et al., 2009).
Carbonic Anhydrase Inhibition
Benzimidazole-containing phenolic Mannich bases, synthesized from 4-(1H-benzimidazol-2-yl)phenol, have been evaluated for their inhibitory effects on human carbonic anhydrase isoforms. These compounds, including 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol, demonstrate moderate carbonic anhydrase inhibitory properties (Gul, Yazıcı, Tanc, & Supuran, 2016).
Antimicrobial Activity
Benzimidazole derivatives, such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, have been synthesized and tested for their antimicrobial activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Padalkar et al., 2016).
Catalytic Applications in Ethylene Oligomerization
Research on iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives has explored their catalytic behavior in ethylene oligomerization. These studies are significant for understanding the steric and electronic effects of ligands on catalytic activities (Haghverdi et al., 2018).
作用機序
将来の方向性
The future directions in the research of benzimidazole derivatives include the development of new drugs to treat cancer . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .
特性
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVSPLCWYKOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387671 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384377-41-7 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)



![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)
![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)



![5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)